molecular formula C26H20ClFN6O2 B2767894 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1357852-25-5

1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No.: B2767894
CAS No.: 1357852-25-5
M. Wt: 502.93
InChI Key: TVFIIJOZYWKCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a urea derivative featuring a 3-chloro-4-fluorophenyl group linked to a phenylurea scaffold. The structure is further modified with a 1H-imidazole moiety substituted at the 4-position with a 3-(m-tolyl)-1,2,4-oxadiazol-5-yl group.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN6O2/c1-16-3-2-4-18(11-16)24-32-25(36-33-24)23-14-34(15-29-23)13-17-5-7-19(8-6-17)30-26(35)31-20-9-10-22(28)21(27)12-20/h2-12,14-15H,13H2,1H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIIJOZYWKCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a novel derivative that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H19ClFN6O\text{C}_{21}\text{H}_{19}\text{ClF}\text{N}_6\text{O}

This structure highlights the presence of a 1,2,4-oxadiazole ring and an imidazole component, both of which are significant for their biological properties.

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole scaffold have been extensively studied. These compounds exhibit a wide range of pharmacological effects including:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Properties

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess potent anticancer properties. For instance:

  • Mechanism of Action : The compound targets various enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases). These interactions inhibit tumor growth and induce apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays have shown that compounds similar to the one exhibit IC50 values ranging from 0.003μM0.003\,\mu M to 9.27μM9.27\,\mu M against various cancer cell lines including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
CompoundCell LineIC50 (μM\mu M)
1MCF-72.76
2MEL-89.27
3OVXF8990.003

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been well-documented. These compounds have shown effectiveness against a range of pathogens:

  • Bacterial Inhibition : Compounds have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values as low as 0.252μg/mL0.25-2\,\mu g/mL .
CompoundPathogenMIC (μg/mL\mu g/mL)
AS. aureus1
BMRSA0.25

Case Studies

Several case studies highlight the efficacy of the oxadiazole-containing compounds:

  • Study on Anticancer Properties : A study revealed that a similar oxadiazole derivative induced apoptosis in cancer cells through caspase activation pathways. Flow cytometry analysis confirmed dose-dependent apoptosis in treated cells .
  • Antimicrobial Efficacy : Another research focused on hybrid compounds that included oxadiazole rings showed enhanced antimicrobial activity compared to traditional antibiotics, suggesting potential for new therapeutic agents against resistant strains .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C20H19ClFN5OC_{20}H_{19}ClFN_5O.

Structural Features

The structure includes:

  • A chloro-fluoro phenyl group that may enhance lipophilicity and biological activity.
  • An oxadiazole ring, known for its antimicrobial and anticancer properties.
  • An imidazole moiety which is often associated with biological activity, particularly in drug design.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation effectively. For instance, compounds similar to the one under discussion have shown high potency against various cancer cell lines, such as breast cancer and melanoma, with inhibition percentages reaching up to 90% in certain cases .

Antimicrobial Properties

The 1,2,4-oxadiazole derivatives have been studied for their antimicrobial activities. Several studies report that these compounds can exhibit antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics . The presence of the imidazole ring further enhances this property due to its ability to interact with biological membranes.

Anti-inflammatory Effects

Compounds with oxadiazole structures are also noted for their anti-inflammatory activities. Research indicates that these derivatives can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. The presence of multiple functional groups allows for modifications that can enhance efficacy and reduce toxicity. The compound's ability to interact with various biological targets positions it as a valuable lead compound in pharmacological research .

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of oxadiazole derivatives similar to the compound . The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting that modifications to the oxadiazole structure can lead to enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers synthesized several oxadiazole derivatives and tested them against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features References
Target Compound Urea-linked imidazole-oxadiazole 3-chloro-4-fluorophenyl, m-tolyl oxadiazole ~553.99 (calculated) Dual heterocyclic system (oxadiazole + imidazole); lipophilic m-tolyl group N/A
2k () Urea-linked thiazole-piperazine Chlorobenzyl, hydrazinyl 762.2 (ESI-MS) Thiazole ring; extended piperazine chain enhances solubility
1361187-21-4 () Oxadiazole-imidazole Methoxyethyl, aryl groups ~550 (estimated) Oxadiazole-imidazole core; methoxyethyl improves metabolic stability
Razaxaban () Pyrazole-benzisoxazole Trifluoromethyl, dimethylaminomethyl ~550 (estimated) Orally bioavailable Factor Xa inhibitor; trifluoromethyl enhances potency
1-(4-chlorophenyl)-3-{2-[1-(hydroxyimino)ethyl]phenyl}urea () Urea with hydroxyiminoethyl 4-chlorophenyl, hydroxyiminoethyl 303.74 Hydroxyimino group introduces polarity; simpler urea scaffold

Key Observations:

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step protocols, such as cyclocondensation for oxadiazole formation and palladium-catalyzed coupling for imidazole functionalization, similar to methods in and .

Pharmacological Potential: While razaxaban () demonstrates high oral bioavailability due to its trifluoromethyl and dimethylaminomethyl groups, the target compound’s dual heterocycles may offer unique binding interactions for enzyme inhibition or receptor modulation .

Research Findings and Implications

  • Structural Characterization :

    • Analogous compounds (e.g., 2k in ) were characterized via ESI-MS, $^1$H-NMR, and elemental analysis, suggesting similar protocols for the target compound .
    • Isostructural fluorophenyl derivatives () highlight the role of planar conformations in crystallization behavior, which may apply to the target’s oxadiazole-imidazole system .
  • Activity Comparisons: Urea derivatives with hydroxyiminoethyl groups () exhibit moderate polarity, contrasting with the target’s lipophilic profile, which may influence tissue distribution .

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

To improve yield and purity in multi-step syntheses, adopt a Design of Experiments (DoE) approach to systematically evaluate variables (e.g., temperature, catalyst loading, reaction time). Flow chemistry can enhance reproducibility and scalability, particularly for oxidation or cyclization steps involving sensitive intermediates like oxadiazoles . For example, flow reactors minimize side reactions in dehydrating conditions (common in oxadiazole formation) by precise control of residence time. Prioritize intermediates with orthogonal protecting groups to avoid unwanted couplings.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : Use 19F^{19}\text{F} and 13C^{13}\text{C} DEPT-135 NMR to resolve overlapping signals from fluorophenyl and urea moieties.
  • X-ray Crystallography : Refine single-crystal data using SHELXL for accurate bond-length/angle measurements, especially to distinguish between tautomeric forms of the imidazole ring . ORTEP-3 can visualize thermal ellipsoids to assess disorder in the oxadiazole-methylphenyl group .
  • HRMS : Confirm molecular ion peaks with <2 ppm error to validate the complex formula.

Q. How should purification protocols be designed for intermediates with high polarity?

Use reverse-phase flash chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid) for polar urea intermediates. For crystalline intermediates, optimize solvent mixtures (e.g., DCM/hexane) to enhance crystal lattice stability. Centrifugal partition chromatography (CPC) is advantageous for isolating regioisomers of oxadiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?

  • Analog Synthesis : Systematically modify the m-tolyl group (e.g., replace with halogenated aryl or heteroaryl groups) and the urea linker (e.g., introduce sulfonyl or thiourea variants).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity. Cross-reference with molecular docking (AutoDock Vina) to correlate activity with steric/electronic features .
  • Data Analysis : Apply multivariate regression to identify critical substituents (e.g., 3-chloro-4-fluorophenyl enhances lipophilicity, impacting membrane permeability) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Dynamics (MD) : Simulate the compound’s interaction with ATP-binding pockets (e.g., in kinases) using AMBER or GROMACS. Pay attention to hydrogen bonds between the urea moiety and conserved residues (e.g., backbone carbonyls).
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features critical for activity.

Q. How can crystallographic data resolve discrepancies between X-ray and NMR structural models?

  • Refinement : Apply twin refinement in SHELXL for crystals with pseudo-merohedral twinning, common in imidazole derivatives .
  • Validation : Cross-check torsion angles of the oxadiazole-imidazole linkage with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >5° suggest conformational flexibility or crystal packing effects .

Q. What strategies address regioselectivity challenges in oxadiazole functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) on the m-tolyl ring to steer cyclocondensation reactions.
  • Metal Catalysis : Use Pd-catalyzed C–H activation to selectively functionalize the oxadiazole 5-position .
  • Kinetic Control : Optimize reaction temperature (<60°C) to favor the 1,2,4-oxadiazole isomer over 1,3,4 variants .

Data Contradiction Analysis

Q. How should conflicting solubility data (theoretical vs. experimental) be resolved?

  • Theoretical Prediction : Use COSMO-RS (via ADF Suite) to compute logP and solubility.
  • Experimental Validation : Perform equilibrium solubility assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) with HPLC quantification. Discrepancies >1 log unit suggest aggregation or polymorphic forms .
  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol/water) and characterize forms via PXRD .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Software/Tool
R-factor<0.05SHELXL
Torsion Angle172.3° (C–N–C–O)ORTEP-3
Hydrogen Bonding2.8 Å (N–H···O)Mercury (CCDC)

Q. Table 2. DoE Variables for Synthesis Optimization

VariableRange TestedOptimal Condition
Reaction Temp.60–100°C80°C
Catalyst Loading1–5 mol%3 mol%
Residence Time30–120 s60 s (flow reactor)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.